4-(Methylsulfonothioyloxymethyl)phenol
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Overview
Description
4-(Methylsulfonothioyloxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a methylsulfonothioyloxymethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonothioyloxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Industrial Production Methods
On an industrial scale, the production of phenols, including this compound, often involves multi-step processes. These processes may include the nitration of benzene, followed by reduction and subsequent functional group modifications to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonothioyloxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylsulfonothioyloxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonothioyloxymethyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. Additionally, the methylsulfonothioyloxymethyl group can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Methoxyphenol: A phenol derivative with a methoxy group (-OCH₃) instead of the methylsulfonothioyloxymethyl group.
4-Nitrophenol: A phenol derivative with a nitro group (-NO₂) attached to the benzene ring.
Uniqueness
This structural feature differentiates it from other phenol derivatives and influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H10O3S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-(methylsulfonothioyloxymethyl)phenol |
InChI |
InChI=1S/C8H10O3S2/c1-13(10,12)11-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
WUKURFQKGMEZEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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